molecular formula C10H6F2N2O2 B12886783 2-(Difluoromethoxy)benzo[d]oxazole-7-acetonitrile

2-(Difluoromethoxy)benzo[d]oxazole-7-acetonitrile

Cat. No.: B12886783
M. Wt: 224.16 g/mol
InChI Key: VPEZAVAZLQQMML-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)benzo[d]oxazole-7-acetonitrile is a fluorinated heterocyclic compound with the molecular formula C10H6F2N2O2. It belongs to the class of benzo[d]oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)benzo[d]oxazole-7-acetonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the use of 2-aminobenzoxazole as a precursor, which undergoes a series of reactions including halogenation, nucleophilic substitution, and cyanation to introduce the difluoromethoxy and acetonitrile groups .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and chemical industries .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)benzo[d]oxazole-7-acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-(Difluoromethoxy)benzo[d]oxazole-7-acetonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)benzo[d]oxazole-7-acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethoxy)benzo[d]oxazole-6-acetonitrile
  • 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole
  • 2-Mercaptobenzoxazole

Uniqueness

2-(Difluoromethoxy)benzo[d]oxazole-7-acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .

Properties

Molecular Formula

C10H6F2N2O2

Molecular Weight

224.16 g/mol

IUPAC Name

2-[2-(difluoromethoxy)-1,3-benzoxazol-7-yl]acetonitrile

InChI

InChI=1S/C10H6F2N2O2/c11-9(12)16-10-14-7-3-1-2-6(4-5-13)8(7)15-10/h1-3,9H,4H2

InChI Key

VPEZAVAZLQQMML-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)OC(F)F)CC#N

Origin of Product

United States

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